3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
Description
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a β-amino acid derivative featuring a pyridine ring at the β-position and a hydrochloride salt. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.63 g/mol. The compound exists in enantiomeric forms:
The pyridin-3-yl group confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors involving aromatic interactions. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
3-amino-3-pyridin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMWCRFVPPZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde as the starting material.
Amination Reaction: The aldehyde group is converted to an amino group through reductive amination using an amine source such as ammonia or an ammonium salt.
Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by purification and crystallization processes to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitro-3-(pyridin-3-yl)propanoic acid hydrochloride.
Reduction: 3-Amino-3-(pyridin-3-yl)propanol hydrochloride.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the fields of neurology and cardiology.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds with biological targets. The pyridine ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with modified aromatic substituents exhibit distinct physicochemical and biological properties:
*Calculated based on formula.
Key Insights :
Positional Isomers of the Pyridine Ring
Variations in pyridine ring position alter electronic distribution and binding affinity:
Key Insights :
Derivatives with Modified Functional Groups
Modifications to the amino acid backbone or salt form influence solubility and bioavailability:
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